Factor Xa Inhibition: D- vs. L-Homophenylalanine
Inhibitors containing D-homophenylalanine as the P3 residue achieve significantly enhanced potency against factor Xa (fXa) compared to L-homophenylalanine or phenylalanine-based analogs. Compound 3, benzylsulfonyl-D-hPhe-Gly-4-amidinobenzylamide, inhibits fXa with a Ki of 6.0 nM, while the reference inhibitor DX-9065a is approximately 50-fold less potent in the prothrombinase complex assay [1]. Systematic variation at the P3 position demonstrated that D-homophenylalanine derivatives are essential for achieving sub-nanomolar Ki values, with inhibitor 27 achieving 0.32 nM [1].
DX‑9065a IC50 ≈ 250 nM
Inhibitor 27 achieves Ki = 0.32 nM
| Evidence Dimension | Factor Xa inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.0 nM (for benzylsulfonyl-D-hPhe-Gly-4-amidinobenzylamide, compound 3) |
| Comparator Or Baseline | DX-9065a (reference inhibitor): IC50 = 250 nM in prothrombinase complex assay |
| Quantified Difference | ~50-fold more potent than DX-9065a; inhibitor 27 achieves 0.32 nM Ki, ~780-fold more potent than DX-9065a |
| Conditions | Human factor Xa enzymatic assay; prothrombinase complex assay |
Why This Matters
For researchers developing anticoagulant therapies, D-homophenylalanine provides a validated P3 residue for achieving sub-nanomolar potency and high selectivity over thrombin, directly impacting lead optimization efficiency.
- [1] Stürzebecher, A., et al. (2007). Highly Potent and Selective Substrate Analogue Factor Xa Inhibitors Containing D-Homophenylalanine Analogues as P3 Residue: Part 2. ChemMedChem, 2(7), 1043-1053. View Source
